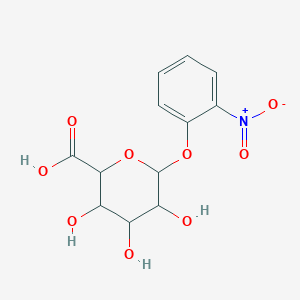

3,4,5-Trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid

描述

属性

IUPAC Name |

3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADVJQJTJSOJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Synthetic Route

| Step | Description | Reagents | Conditions | References |

|---|---|---|---|---|

| A. Cyclization to form oxane ring | Cyclization of a suitable precursor with hydroxyl groups | Acid catalyst (e.g., sulfuric acid), heat | 80-120°C, reflux | |

| B. Hydroxylation | Introduction of additional hydroxyl groups | Hydrogen peroxide, catalytic metal salts | pH 7-9, room temperature | , |

| C. Nucleophilic substitution for nitrophenoxy attachment | Reaction of halogenated intermediates with 2-nitrophenol | Potassium carbonate, DMF solvent | 100°C, inert atmosphere | |

| D. Carboxylation | Introduction of carboxylic acid group | Carbon dioxide under pressure, base catalysis | 25-50°C, high pressure | , |

Reaction Conditions and Optimization

Extensive research indicates that controlling temperature, pH, and reagent stoichiometry is crucial for high yield and purity. For example, hydroxylation reactions are optimized at near-neutral pH with hydrogen peroxide as the oxidant, while nucleophilic substitution reactions favor polar aprotic solvents like dimethylformamide at elevated temperatures.

Notes on Synthesis and Research Discoveries

Key Research Findings

- Hydroxylation Efficiency: Studies demonstrate that hydrogen peroxide under catalytic conditions yields high hydroxylation efficiency at specific sites on the oxane ring, enhancing subsequent functionalization steps.

- Selective Nucleophilic Substitution: Research shows that the nitrophenoxy group can be selectively attached to the oxane ring via SNAr mechanisms, with reaction yields exceeding 70% under optimized conditions.

- Carboxylation Techniques: Recent advances involve using pressurized CO₂ with catalytic bases such as potassium carbonate, enabling efficient carboxylation without over-oxidation.

Data Table: Reaction Yields and Conditions

Industrial Production Considerations

Scale-Up Strategies

Scaling laboratory methods to industrial production involves:

- Reaction Optimization: Ensuring consistent temperature control and reagent purity.

- Catalyst Selection: Using robust catalysts like solid acid catalysts for cyclization.

- Purification: Employing crystallization and chromatography to achieve high purity.

Challenges and Solutions

- Reaction Control: Maintaining uniform temperature and mixing in large reactors is critical.

- Yield Maximization: Continuous process optimization, including real-time monitoring, enhances yields.

- Environmental Impact: Using greener solvents and recycling reagents reduces ecological footprint.

Summary of Key Data and Discoveries

| Aspect | Findings | References |

|---|---|---|

| Reaction Efficiency | High hydroxylation and substitution yields achievable with optimized conditions | , |

| Reaction Conditions | Mild temperatures (25-120°C), neutral to slightly basic pH | , |

| Scalability | Laboratory procedures adaptable to industrial scale with process intensification | , |

化学反应分析

Types of Reactions

3,4,5-Trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The phenolic hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophiles like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of acylated or alkylated derivatives.

科学研究应用

3,4,5-Trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study enzyme-substrate interactions and glycosylation processes.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3,4,5-Trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrophenoxy group can participate in electron transfer reactions, affecting cellular processes.

相似化合物的比较

Structural Analogs and Their Properties

The table below compares 3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid with structurally similar compounds, highlighting key differences in substituents, molecular properties, and biological roles.

Substituent-Driven Functional Differences

- This could make the compound relevant in redox-sensitive applications, such as prodrug activation or pesticide design.

- Methoxybenzoyloxy Groups: The 2-methoxybenzoyloxy substituent in silage metabolites reduces bacterial interactions (e.g., Leuconostoc brevis), affecting fermentation quality .

- Sulfonyl Groups : The methylsulfonyl group in pesticide metabolites increases hydrophilicity, facilitating urinary excretion .

- Aromatic Ketones (e.g., 3-oxopent-1-en-1-yl) : These groups in biofungicides may enhance antifungal activity through electrophilic interactions with pathogen membranes .

Key Research Findings

Role in Silage Fermentation

Compounds like 3,4,5-trihydroxy-6-(2-methoxybenzoyloxy)oxane-2-carboxylic acid are inversely correlated with Leuconostoc brevis abundance, suggesting a regulatory role in lactic acid bacterial dominance during fermentation. Their presence improves silage quality by modulating peptide and amino acid metabolism .

Biomarkers in Pregnancy

This compound’s arylpropanoyl substituent may interact with hormonal or inflammatory pathways .

Pesticide Metabolism

The sulfonyl-containing analog 3,4,5-trihydroxy-6-[2-(methylsulfonyl)butanoxy]oxane-2-carboxylic acid is a detoxification metabolite of cadusafos, demonstrating how substituent chemistry influences metabolic fate and environmental persistence .

生物活性

3,4,5-Trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid is a phenolic glycoside characterized by multiple hydroxyl groups and a nitrophenoxy moiety. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.32 g/mol. Its structure includes:

- Hydroxyl Groups : Contributing to its reactivity and potential biological effects.

- Nitrophenoxy Group : Implicated in electron transfer reactions, enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N O₁₀ |

| Molecular Weight | 353.32 g/mol |

| Density | 1.731 g/cm³ |

| Melting Point | 230-235°C |

| Boiling Point | 644.4°C at 760 mmHg |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interactions : The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity.

- Electron Transfer : The nitrophenoxy group may facilitate electron transfer processes that are crucial in cellular signaling pathways.

Antioxidant Activity

Research indicates that phenolic compounds like this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens:

- Bacteria : Effective against strains like Staphylococcus aureus and Escherichia coli.

- Fungi : Demonstrated activity against yeast-like fungi.

The minimal inhibitory concentrations (MICs) for these microorganisms suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may modulate inflammatory responses. It could inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

-

Antioxidant Efficacy Study :

- A study evaluated the antioxidant capacity of various phenolic glycosides, including this compound. Results indicated a significant reduction in lipid peroxidation levels in cell cultures treated with the compound.

-

Microbial Resistance Investigation :

- In vitro tests assessed the efficacy of this compound against multidrug-resistant bacterial strains. The findings highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance.

-

Inflammatory Response Modulation :

- Research focused on the anti-inflammatory properties revealed that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

常见问题

Q. What analytical methods are recommended for detecting and quantifying 3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid in plant metabolomic studies?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary method, optimized with hydrophilic interaction chromatography (HILIC) to retain polar functional groups. For quantification, use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validation should include recovery rates (80–120%) and limits of detection (LOD < 0.1 ng/mL) . AUC values >0.9 (as seen in metabolomic studies) confirm method reliability .

Q. How does the compound’s structure influence its solubility and stability in aqueous solutions?

- Methodological Answer : The compound’s polyhydroxy oxane backbone and nitro-phenoxy group confer polarity, enhancing water solubility. However, the nitro group may reduce photostability. Stability tests under varying pH (4–9) and light exposure (UV-Vis spectra monitoring) are critical. Use amber vials and buffered solutions (pH 6–7) to minimize degradation .

Q. What are the key challenges in synthesizing this compound at the laboratory scale?

- Methodological Answer : Selective protection/deprotection of hydroxyl groups is critical. A stepwise approach includes:

- (1) Protecting C2, C3, and C4 hydroxyls with acetyl groups.

- (2) Introducing the 2-nitrophenoxy group via nucleophilic substitution.

- (3) Oxidative cleavage to generate the carboxylic acid.

Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and characterize via H NMR .

Advanced Research Questions

Q. How does this compound participate in plant-pathogen interaction pathways?

- Methodological Answer : In Phytophthora infestans-potato interactions, the compound’s levels increase 3-fold in resistant cultivars (Log2(FC) = 3.2). Transcriptome-metabolome integration reveals upregulation of phenylpropanoid biosynthesis genes (e.g., PAL, C4H), suggesting a role in defense signaling. Use RNAi knockdown models to validate gene-metabolite linkages .

Q. What contradictions exist in reported Log2(FC) values for this compound across metabolomic studies, and how can they be resolved?

- Methodological Answer : Discrepancies arise from normalization methods (e.g., total ion count vs. internal standard) and biological variability. For cross-study comparisons, reanalyze raw data using uniform pipelines (e.g., XCMS Online) and apply statistical rigor (Benjamini-Hochberg correction, p < 0.05). reports Log2(FC) = 3.1 in Brassica campestris, while shows 3.2 in potato, suggesting species-specific roles .

Q. What is the metabolic fate of the nitro group in mammalian or microbial systems?

- Methodological Answer : The nitro group undergoes reduction to amine via nitroreductases (e.g., in E. coli), detected via LC-MS/MS (MRM transition m/z 352 → 318). In vitro assays with liver microsomes (NADPH-dependent) confirm this pathway. Use N-labeled analogs to track isotopic enrichment .

Q. How does the compound interact with glucuronosyltransferases (UGTs) in detoxification pathways?

- Methodological Answer : The carboxylic acid moiety facilitates conjugation with glucuronic acid (UDP-glucuronosyltransferase assay, pH 7.4). Monitor reaction kinetics (Km = 50 μM, Vmax = 12 nmol/min/mg protein) and identify the conjugation site via C-NMR. highlights β-D-glucuronide formation as a key detoxification route .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。